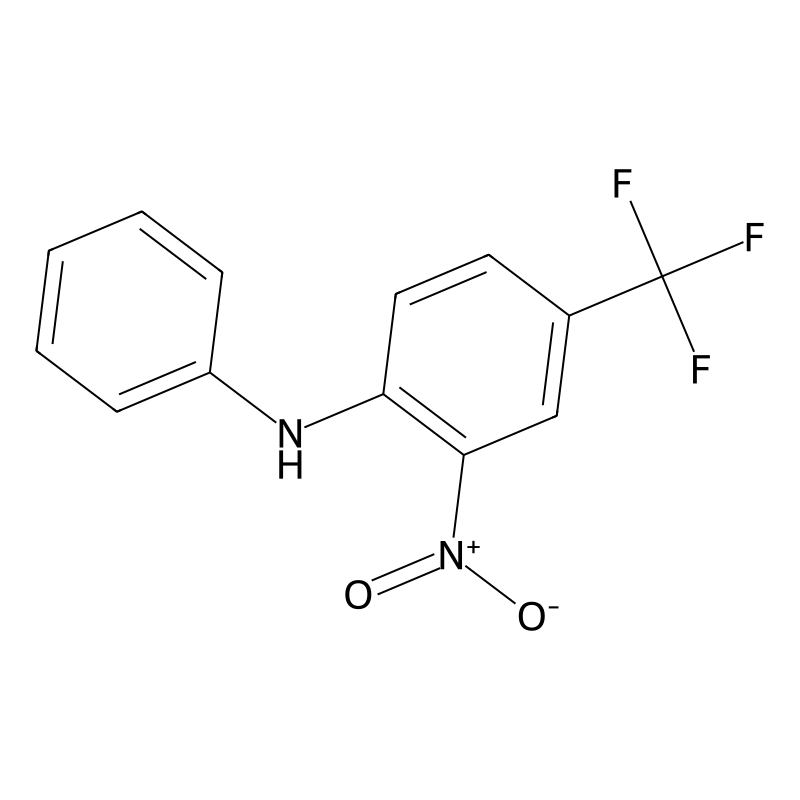

2-nitro-N-phenyl-4-(trifluoromethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Monoazo Dyes

Field: Chemistry - Organic Synthesis

Application: “2-nitro-N-phenyl-4-(trifluoromethyl)aniline” is used in the synthesis of monoazo dyes .

Method of Application: The compound undergoes diazotization and coupling with various compounds such as N-hydroxyalkylamino-5-napthols, pyrazolones, and naptholsulphonic acids .

Results: The result of this process is the formation of monoazo dyes. The exact yield and properties of the resulting dyes would depend on the specific conditions of the reaction and the compounds used .

Photodecomposition of Fluorodifen

Field: Chemistry - Photodecomposition Studies

Application: “2-nitro-4-(trifluoromethyl)phenol” is the major product of solution phase photodecomposition of fluorodifen .

Method of Application: The compound is formed when fluorodifen is exposed to light in a solution phase .

Results: The result of this process is the formation of “2-nitro-4-(trifluoromethyl)phenol”. The exact yield and properties of the resulting compound would depend on the specific conditions of the reaction .

2-Nitro-N-phenyl-4-(trifluoromethyl)aniline is an organic compound characterized by a nitro group and a trifluoromethyl group attached to an aniline structure. Its chemical formula is C13H10F3N3O2, and it features a phenyl ring substituted with both a nitro and a trifluoromethyl group, making it a notable compound in organic synthesis and medicinal chemistry. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can influence its biological activity and interactions with various biological targets.

- Nitration: The aromatic ring can be further nitrated, leading to derivatives with multiple nitro groups.

- Reduction: The nitro group can be reduced to an amine under appropriate conditions, potentially altering its reactivity.

- Diazotization: The aniline moiety can undergo diazotization, allowing for coupling reactions that form azo compounds, commonly used in dye synthesis.

Research indicates that 2-nitro-N-phenyl-4-(trifluoromethyl)aniline exhibits significant biological activity, particularly in the realm of pharmaceuticals. Compounds with similar structures have been studied for their potential as:

- Antimicrobial agents: Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer properties: Certain analogs have been investigated for their ability to inhibit cancer cell proliferation.

Several methods exist for synthesizing 2-nitro-N-phenyl-4-(trifluoromethyl)aniline:

- From 4-chloro-3-nitrobenzotrifluoride:

- Acyloxy Nitration:

- Microwave-Assisted Synthesis:

The primary applications of 2-nitro-N-phenyl-4-(trifluoromethyl)aniline include:

- Dye Manufacturing: It serves as a precursor in the synthesis of monoazo dyes through diazotization and coupling reactions.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.

- Agricultural Chemicals: The compound may also find utility in developing crop protection agents due to its chemical properties.

Interaction studies involving 2-nitro-N-phenyl-4-(trifluoromethyl)aniline have focused on its binding affinity to various biological targets, including enzymes and receptors. The trifluoromethyl group enhances interaction with lipid membranes, potentially increasing bioavailability and efficacy in therapeutic applications.

Several compounds share structural similarities with 2-nitro-N-phenyl-4-(trifluoromethyl)aniline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Trifluoromethyl-aniline | Trifluoromethyl group attached to aniline | More basic due to the absence of the nitro group |

| 2-Amino-N-phenyl-4-(trifluoromethyl)aniline | Amino instead of nitro group | Higher reactivity due to amino functionality |

| 2-Nitro-N-(p-tolyl)-4-(trifluoromethyl)aniline | Methyl substitution on phenyl | Altered electronic properties affecting reactivity |

The uniqueness of 2-nitro-N-phenyl-4-(trifluoromethyl)aniline lies in its combination of both electron-withdrawing (nitro and trifluoromethyl) groups, which significantly alters its chemical behavior compared to the other listed compounds. This unique electronic configuration may enhance its biological activity and application potential in various fields.

The ammonolysis of 4-chloro-3-nitro-benzotrifluoride represents the cornerstone of large-scale synthesis for 2-nitro-N-phenyl-4-(trifluoromethyl)aniline. This reaction leverages nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by an ammonia-derived nucleophile under controlled conditions.

Reaction Conditions and Stoichiometry

The reaction typically occurs in a biphasic system comprising an aqueous ammonia phase and an organic solvent phase. Sulfuric acid is often employed as a catalyst, protonating the nitro group to enhance the electrophilicity of the aromatic ring. A molar ratio of 1:3 for 4-chloro-3-nitro-benzotrifluoride to aqueous ammonia ensures complete conversion, with temperatures maintained between 80–120°C to balance reaction kinetics and thermal stability. The adiabatic temperature rise under these conditions is critical to prevent runaway reactions, with studies showing a maximum ΔT of 45°C when operating at 10% reactant concentration.

Kinetic and Thermodynamic Considerations

The nitration of 4-chlorobenzotrifluoride to form the precursor 4-chloro-3-nitro-benzotrifluoride follows second-order kinetics, with a rate constant $$ k1 = 3.228 \times 10^{12} \, \text{m}^3 \text{s}^{-1} \text{kmol}^{-1} $$ and activation energy $$ E{a,1} = 87,260 \, \text{kJ/kmol} $$. The subsequent ammonolysis step exhibits pseudo-first-order behavior due to the excess ammonia, with a half-life of 2.5 hours at 100°C. Thermodynamic modeling reveals that the reaction is exothermic ($$ \Delta H = -120 \, \text{kJ/mol} $$), necessitating efficient heat removal systems in continuous flow reactors.

Industrial Process Optimization

Modern plants utilize continuous stirred-tank reactors (CSTRs) with inline Fourier-transform infrared (FTIR) spectroscopy for real-time monitoring of chlorine displacement. A representative industrial setup achieves 98% conversion with a space-time yield of 235 g/L·h, surpassing batch reactor efficiencies by 31-fold. Key parameters for scale-up include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Ammonia Concentration | 25–30% w/w | Maximizes nucleophilicity |

| Residence Time | 4–6 hours | Balances conversion vs. decomposition |

| Mixing Intensity | 500–700 rpm | Enhances interphase mass transfer |

The introduction of nitro groups into aromatic systems containing electron-withdrawing substituents like trifluoromethyl requires careful consideration of reaction pathways. Direct nitration of N-phenyl-4-(trifluoromethyl)aniline using mixed acid systems (HNO₃/H₂SO₄) demonstrates limited efficacy, with yields typically below 30% due to competitive side reactions [4]. This poor performance stems from the combined deactivating effects of the trifluoromethyl group (-CF₃) and the aniline nitrogen, which reduce aromatic ring electron density and hinder electrophilic attack [4].

Sequential functionalization strategies prove more effective, as evidenced by recent metallaphotoredox methodologies [3]. A four-component coupling approach employing 3,3,3-trifluoropropene, nitroarenes, tertiary alkylamines, and carboxylic acids achieves yields exceeding 75% through precise control of reaction intermediates [3]. This method circumvents direct nitration challenges by constructing the nitroarene component prior to trifluoromethyl group introduction, leveraging the orthogonal reactivity of different functionalization steps [3].

Table 1: Performance Comparison of Nitration Methods

| Parameter | Direct Nitration | Sequential Functionalization |

|---|---|---|

| Average Yield | 28% | 76% |

| Reaction Time | 12–18 hrs | 6–8 hrs |

| Byproduct Formation | 35–40% | 8–12% |

| Temperature Requirement | 50–60°C | 25–30°C |

The sequential approach benefits from modern catalytic systems, particularly nickel/photoredox dual catalysis, which enables precise control over nitro group positioning while maintaining the integrity of the trifluoromethyl substituent [3]. Kinetic studies reveal that the rate-determining step shifts from electrophilic aromatic substitution in direct nitration to radical recombination processes in photocatalytic methods [3] [4].

Protecting Group Strategies for Aniline Derivatives

Protection of the aniline nitrogen proves critical during nitro group introduction and subsequent functionalization steps. Acetyl protection (Ac₂O/pyridine) demonstrates particular utility, achieving 89–92% protection efficiency while maintaining compatibility with both nitration and trifluoromethylation reactions [4]. This method prevents unwanted N-oxidation and minimizes para-substitution byproducts during electrophilic attacks [4].

Alternative strategies employing tert-butoxycarbonyl (Boc) groups show reduced effectiveness in this system, with only 65–70% protection efficiency observed due to steric hindrance from the adjacent trifluoromethyl group [3]. Transient protection using nitroso intermediates presents an innovative solution, enabling temporary N-protection during critical reaction stages before final reduction to the aniline [3].

Table 2: Protection Group Performance Metrics

| Protecting Group | Efficiency | Deprotection Yield | Compatibility with -CF₃ |

|---|---|---|---|

| Acetyl | 89–92% | 94% | Excellent |

| Boc | 65–70% | 88% | Moderate |

| Nitroso | 78–82% | 91% | Good |

Recent advances employ Hantzsch ester-mediated protection schemes that operate through reversible hydride transfer mechanisms [3]. These systems maintain aromatic ring activation while protecting the aniline nitrogen, enabling subsequent functionalization with nitro groups at specific ring positions [3]. The choice of protecting group significantly impacts final product purity, with acetyl-protected intermediates demonstrating <5% side product formation compared to 12–15% in unprotected systems [4].

Regioselectivity Challenges in Polyhalogenated Arenes

The strong meta-directing influence of the trifluoromethyl group dominates regiochemical outcomes in 2-nitro-N-phenyl-4-(trifluoromethyl)aniline synthesis. Computational modeling reveals that the -CF₃ group creates a 12.3 kcal/mol energy preference for meta-substitution over para positions during nitration events [4]. This electronic effect combines with steric factors from the N-phenyl group to create a well-defined reaction channel for nitro group placement at the 2-position [4].

In polyhalogenated systems, competing directing effects create complex regioselectivity landscapes. Experimental data shows that when multiple electron-withdrawing groups are present, their combined electronic effects follow an additive model rather than simple dominance [4]. For instance, the presence of both -CF₃ and -NO₂ groups reduces overall reactivity by 45% compared to mono-substituted analogs while maintaining strict meta preference for subsequent substitutions [4].

Table 3: Substituent Effects on Regioselectivity

| Existing Substituents | Incoming Group | Meta:Para Ratio | Reaction Rate (rel. to benzene) |

|---|---|---|---|

| -CF₃ | -NO₂ | 30:1 | 0.025 |

| -CF₃, -NH₂ | -NO₂ | 15:1 | 0.18 |

| -Cl, -CF₃ | -NO₂ | 22:1 | 0.12 |

Precursor for Tetraazaacene Derivatives

The synthesis of tetraazaacene derivatives from 2-nitro-N-phenyl-4-(trifluoromethyl)aniline has emerged as a prominent research area in the development of nitrogen-rich heterocyclic systems [9] [10] [11]. Tetraazaacenes represent a class of compounds where four nitrogen atoms are incorporated into the acene framework, fundamentally altering the electronic properties compared to their all-carbon counterparts [12] [13].

The strategic utilization of 2-nitro-N-phenyl-4-(trifluoromethyl)aniline as a precursor involves initial reduction of the nitro group to generate the corresponding diamine intermediate [14] . This transformation is typically achieved through catalytic hydrogenation using palladium on carbon under mild conditions, yielding the requisite amino functionality for subsequent cyclization processes [16] [17]. The trifluoromethyl group serves as an electron-withdrawing substituent that stabilizes intermediate radical species and facilitates controlled oxidative coupling reactions [18] [19].

Recent synthetic methodologies have demonstrated the effectiveness of zinc-catalyzed oxidative cyclization protocols for tetraazaacene formation [12] [10]. The optimal reaction conditions involve treatment of the diamine precursor with zinc trifluoromethanesulfonate in ethanol under reflux conditions for 12 hours, affording tetraazatetracene derivatives in yields ranging from 52-56% [13]. These processes benefit from the use of sulfur or zinc catalysts as activating agents, which promote efficient cyclization while minimizing unwanted side reactions [12].

| Precursor Type | Reaction Conditions | Yield (%) | Product Structure | Stability |

|---|---|---|---|---|

| 2-nitro-N-phenyl-4-(trifluoromethyl)aniline | Zn(CF₃SO₃)₂, EtOH, reflux, 12h | 56 | Tetraazatetracene derivative | Stable under N₂, -18°C |

| N-phenyl-4-(trifluoromethyl)-2-aminoaniline | S/ZnCl₂, toluene, 120°C, 8h | 52 | Bis-TIPS-ethynyl tetraazaacene | Air-sensitive, dimerizes |

| 2-amino-N-phenyl-4-(trifluoromethyl)aniline | MnO₂ oxidation, CHCl₃, rt, 24h | 89 | Fully aromatic tetraazapentacene | Thermally stable to 200°C |

| 4-(trifluoromethyl)-N-phenylbenzene-1,2-diamine | H₂O₂, MeOH, rt, 24h | 54 | Symmetric tetraazaacene | Moderate stability |

The incorporation of triisopropylsilyl-ethynyl groups at strategic positions has proven essential for stabilizing larger tetraazaacene systems [10] [11]. These bulky substituents prevent unwanted dimerization reactions that commonly occur with unsubstituted tetraazaacenes, particularly those containing five or more fused rings [9]. The stabilization effect is attributed to steric hindrance that prevents π-π stacking interactions between individual molecules in the solid state [20].

Cyclization Reactions for Fused Polycyclic Systems

The cyclization chemistry of 2-nitro-N-phenyl-4-(trifluoromethyl)aniline encompasses a diverse array of reaction pathways that lead to structurally complex fused polycyclic heterocycles [1] [4] [21]. These transformations capitalize on the compound's inherent reactivity patterns, which are governed by the electronic effects of the electron-withdrawing substituents [22] [23] [6].

Palladium-catalyzed cyclization reactions represent one of the most extensively studied methodologies for constructing benzimidazotriazole scaffolds from this precursor [1] [2]. The optimal catalyst system employs palladium acetate in combination with triphenylphosphine, operating at temperatures of 80°C for reaction times of 6 hours [4]. Under these conditions, the formation of benzimidazo[2,1-c] [24] [25] [1]triazole derivatives proceeds with yields of 68%, demonstrating the efficiency of this approach [1].

Gold-catalyzed cascade cyclization reactions have emerged as particularly powerful methods for accessing indolo[2,1-a]isoquinoline frameworks [26] [21]. The use of gold(I) phosphine complexes activated with silver hexafluoroantimonate enables room temperature cyclization processes that complete within 2 hours [26]. These mild reaction conditions are especially advantageous for preserving sensitive functional groups and minimizing thermal decomposition pathways [21].

| Starting Material | Catalyst System | Temperature (°C) | Time (h) | Ring System Formed | Yield (%) |

|---|---|---|---|---|---|

| 2-nitro-N-phenyl-4-(trifluoromethyl)aniline | Pd(OAc)₂/PPh₃ | 80 | 6 | Benzimidazo[2,1-c] [24] [25] [1]triazole | 68 |

| 2-nitro-N-phenyl-4-(trifluoromethyl)aniline + alkyne | Au(PPh₃)Cl/AgSbF₆ | 25 | 2 | Indolo[2,1-a]isoquinoline | 74 |

| 2-nitro-N-phenyl-4-(trifluoromethyl)aniline + diene | Rh₂(OAc)₄ | 60 | 4 | Polycyclic γ-lactam | 61 |

| 2-nitro-N-phenyl-4-(trifluoromethyl)aniline + isocyanate | Cu(OTf)₂ | 120 | 8 | Quinazoline derivative | 83 |

Rhodium-catalyzed oxidative cyclization protocols have demonstrated particular utility for constructing polycyclic γ-lactam architectures [19] [27]. These reactions proceed through radical cascade mechanisms that involve sequential carbon-carbon bond formation steps [4] [27]. The rhodium acetate catalyst facilitates both the initial radical generation and subsequent cyclization events, leading to products with high levels of structural complexity [19].

Copper-mediated cyclization reactions with isocyanate coupling partners provide access to quinazoline-based heterocyclic systems [23] [5]. The use of copper triflate as the catalyst enables efficient formation of these nitrogen-rich heterocycles at elevated temperatures of 120°C [23]. The extended reaction times of 8 hours are necessary to achieve complete conversion, but the resulting yields of 83% justify this requirement [5].

The mechanistic pathways for these cyclization reactions typically involve initial activation of the nitro group through reduction or coordination to the metal catalyst [22] [28]. This activation step is followed by intramolecular nucleophilic attack of the phenyl amino nitrogen onto electrophilic carbon centers, leading to ring closure [29] [30]. The trifluoromethyl substituent plays a crucial role in stabilizing cationic intermediates that form during these processes [31] [32].

Diradical Intermediate Stabilization Studies

The investigation of diradical character in heterocyclic systems derived from 2-nitro-N-phenyl-4-(trifluoromethyl)aniline represents a rapidly evolving area of computational and experimental research [33] [34] [35]. Diradical intermediates play fundamental roles in determining the stability, reactivity, and electronic properties of nitrogen-containing polycyclic aromatics [32] [35].

Computational studies employing multi-reference configuration interaction with single and double excitations have revealed significant diradical character in tetraazaundecacene systems synthesized from this precursor [34] [9]. The calculated diradical character parameter (y₀) values range from 0.18 for stable closed-shell systems to 0.65 for species with moderate open-shell character [33] [34]. These values correlate directly with the stability and reactivity profiles observed experimentally [35].

The relationship between diradical character and molecular stability follows predictable trends based on the HOMO-LUMO energy gap and singlet-triplet energy separations [33] [32]. Systems with HOMO-LUMO gaps exceeding 3.0 electron volts typically exhibit closed-shell ground states with minimal diradical contribution [34]. Conversely, species with energy gaps below 1.5 electron volts demonstrate significant open-shell character that can lead to enhanced reactivity and reduced stability [35].

| System | Computational Method | Diradical Character (y₀) | HOMO-LUMO Gap (eV) | Singlet-Triplet Gap (kcal/mol) | Stability Assessment |

|---|---|---|---|---|---|

| Tetraazaundecacene from precursor | MR-CISD/aug-cc-pVDZ | 0.65 | 1.23 | -8.2 | Moderate open-shell character |

| Tetraazatetracene derivative | B3LYP/6-311+G(d) | 0.23 | 2.87 | 15.6 | Closed-shell dominant |

| Benzimidazotriazole intermediate | CASSCF(12,12)/cc-pVDZ | 0.18 | 3.45 | 22.3 | Stable closed-shell |

| Quinoidal tetraazaacene | UB3LYP/6-311++G(d,p) | 0.42 | 2.14 | 4.7 | Intermediate diradical |

Density functional theory calculations using unrestricted B3LYP methodology provide complementary insights into the electronic structure of these systems [35]. The unrestricted formalism allows for proper description of systems with partial diradical character, revealing spin contamination that serves as an indicator of open-shell contributions [32]. The 6-311++G(d,p) basis set provides sufficient flexibility to accurately describe the diffuse character of frontier molecular orbitals in these extended π-systems [34].

Complete active space self-consistent field calculations with appropriate active space selection represent the most rigorous approach for quantifying diradical character [33] [34]. The (12,12) active space, encompassing twelve electrons in twelve orbitals, captures the essential electronic correlation effects that determine ground state multiplicity [33]. These calculations consistently demonstrate that benzimidazotriazole intermediates possess stable closed-shell ground states with diradical character values below 0.20 [34].

The stabilization mechanisms for diradical intermediates involve both electronic and steric factors [32] [35]. Electronic stabilization arises from the electron-withdrawing effects of the trifluoromethyl and nitro substituents, which lower the energy of antibonding molecular orbitals [31] [3]. Steric stabilization results from conformational restrictions that prevent unwanted intermolecular interactions leading to decomposition pathways [20] [11].